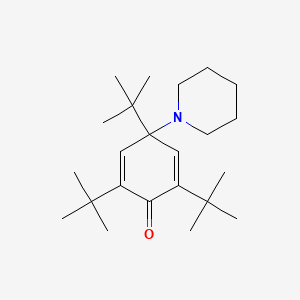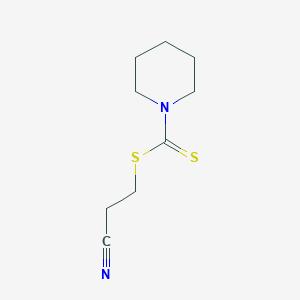
2,4,6-Tri-tert-butyl-4-(piperidin-1-yl)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is a compound that features a piperidine ring attached to a cyclohexadienone structure with three tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of piperidine with a suitable precursor, such as a tert-butyl-substituted cyclohexadienone. The reaction conditions often include the use of solvents like benzene or toluene and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring and tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring and tert-butyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-pyrrolidinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
- 4-(1-morpholinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
- 4-(1-azepanyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
Uniqueness
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The tert-butyl groups also contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72483-56-8 |
|---|---|
Formule moléculaire |
C23H39NO |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
2,4,6-tritert-butyl-4-piperidin-1-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H39NO/c1-20(2,3)17-15-23(22(7,8)9,24-13-11-10-12-14-24)16-18(19(17)25)21(4,5)6/h15-16H,10-14H2,1-9H3 |
Clé InChI |
DSXMQJGMZCPDOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)

![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)




![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)


